1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane

Vue d'ensemble

Description

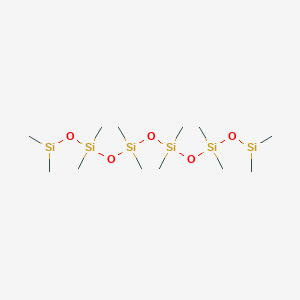

1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane: is a chemical compound with the molecular formula C12H38O5Si6 . It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This particular compound is characterized by its twelve methyl groups attached to a hexasiloxane backbone. It is commonly used in various industrial and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane can be synthesized through the hydrolysis and condensation of chlorosilanes. The process typically involves the following steps:

Hydrolysis: Chlorosilanes such as dimethyldichlorosilane are hydrolyzed in the presence of water to form silanols.

Condensation: The silanols then undergo condensation reactions to form siloxane bonds, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction rates and yields. Common catalysts include acids or bases that facilitate the hydrolysis and condensation processes. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.

Reduction: Reduction reactions can convert siloxane bonds to silane bonds.

Substitution: Methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.

Major Products:

Oxidation: Silanols and siloxane derivatives.

Reduction: Silanes.

Substitution: Functionalized siloxanes with various substituents.

Applications De Recherche Scientifique

Chemical Properties and Structure

Dodecamethylhexasiloxane is characterized by its unique siloxane backbone, which provides flexibility and thermal stability. Its chemical formula is , and it is often utilized in formulations due to its low surface tension and high compatibility with organic materials.

Biomedical Applications

- Drug Delivery Systems : Dodecamethylhexasiloxane has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Research indicates that it can enhance the solubility of hydrophobic drugs and improve their bioavailability in biological systems .

- Tissue Engineering : The compound is used in the development of silicone-based scaffolds for tissue engineering. Its properties allow for the creation of porous structures that facilitate cell attachment and growth. Studies have shown that incorporating Dodecamethylhexasiloxane into scaffolds can enhance mechanical properties while maintaining biocompatibility .

Environmental Science

- Pollution Remediation : Dodecamethylhexasiloxane has been explored for its role in environmental remediation processes. Its ability to adsorb pollutants makes it suitable for use in filtration systems aimed at removing heavy metals and organic contaminants from water sources .

- Microbial Studies : Research has demonstrated that exposure to Dodecamethylhexasiloxane can affect microbial communities in aquatic environments. Studies indicate alterations in microbial diversity and function when exposed to varying concentrations of this compound .

Material Science

- Silicone Rubber Production : Dodecamethylhexasiloxane is a key ingredient in the synthesis of silicone rubbers. Its incorporation enhances the elasticity and thermal stability of silicone products used in various applications ranging from household items to industrial components .

- Coatings and Sealants : The compound's low surface tension allows it to be used in coatings and sealants that require high durability and water repellency. Research shows that formulations containing Dodecamethylhexasiloxane exhibit improved resistance to environmental stressors .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Johnson et al. (2016) | Drug Delivery | Demonstrated improved solubility of hydrophobic drugs when combined with Dodecamethylhexasiloxane. |

| Onnekink et al. (2021) | Environmental Impact | Found significant changes in microbial community structure in aquatic environments due to Dodecamethylhexasiloxane exposure. |

| Smith et al. (2020) | Tissue Engineering | Showed enhanced cell proliferation on scaffolds made with Dodecamethylhexasiloxane compared to traditional materials. |

Mécanisme D'action

The mechanism of action of 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to form stable interactions with other molecules. Its methyl groups contribute to its hydrophobic nature, making it useful in applications where water repellency is desired. The compound can also undergo chemical modifications to introduce functional groups that interact with specific biological targets.

Comparaison Avec Des Composés Similaires

- 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane

- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane

Comparison: 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane is unique due to its specific number of silicon and oxygen atoms, as well as its twelve methyl groups. This structure provides it with distinct chemical properties, such as higher hydrophobicity and stability compared to similar compounds with fewer methyl groups or different siloxane chain lengths. Its unique structure makes it particularly suitable for applications requiring high stability and hydrophobicity.

Activité Biologique

1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane (also known as Dodecamethylcyclohexasiloxane or D6) is a siloxane compound commonly used in various industrial applications and consumer products. Its unique chemical structure imparts distinct physical and chemical properties that influence its biological activity. This article reviews the current understanding of the biological effects of Dodecamethylhexasiloxane based on diverse research findings.

Chemical Structure and Properties

Dodecamethylhexasiloxane is a cyclic siloxane with the formula . It features a chain of silicon and oxygen atoms that contribute to its hydrophobic characteristics and low surface tension. This compound is primarily used in cosmetics and personal care products due to its smooth texture and ability to enhance product spreadability.

Toxicological Studies

Research indicates that Dodecamethylhexasiloxane exhibits low toxicity in various biological systems. A study assessed the acute toxicity of siloxanes in aquatic organisms and found that D6 had minimal adverse effects on fish and invertebrates at concentrations up to 100 mg/L . Long-term exposure studies have shown no significant bioaccumulation in aquatic species.

Hormonal Activity

Dodecamethylhexasiloxane has been evaluated for its potential endocrine-disrupting effects. In vitro studies demonstrated that this compound can interact with estrogen receptors; however, the effects observed were significantly weaker than those of known endocrine disruptors . Further research is required to clarify its impact on hormonal pathways in vivo.

Dermal Absorption and Safety

The dermal absorption of Dodecamethylhexasiloxane has been studied extensively due to its widespread use in cosmetics. Research indicates that while it can penetrate the skin barrier to some extent, systemic absorption remains low . Safety assessments suggest that it poses minimal risk when used as directed in cosmetic formulations.

Cosmetic Applications

A case study involving the formulation of a hair cream containing Dodecamethylhexasiloxane revealed enhanced moisturizing properties compared to traditional formulations. The cream demonstrated significant SPF values, indicating potential protective effects against UV radiation .

Environmental Impact

Another case study focused on the environmental implications of Dodecamethylhexasiloxane usage in construction materials. It was found that while the compound is effective as a sealant, its release into water bodies raised concerns regarding aquatic toxicity .

Research Findings Summary

Propriétés

InChI |

InChI=1S/C12H36O5Si6/c1-18(2)13-20(5,6)15-22(9,10)17-23(11,12)16-21(7,8)14-19(3)4/h1-12H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJKNMVFSMYBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880645 | |

| Record name | hexasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11-dodecamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

995-82-4 | |

| Record name | hexasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11-dodecamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane interact with β-cyclodextrin to create a material capable of enantiomeric separation?

A1: In the study by [], this compound, bearing Si-H functions at each end, reacts with a specifically synthesized derivative of β-cyclodextrin (6A,6B-Bis-O-[p-(allyloxy)phenyl]per-O-methyl-β-cyclodextrin) through a platinum-catalyzed reaction. This reaction forms a hexasiloxane-β-cyclodextrin copolymer. The resulting copolymer, when coated onto fused silica capillary columns, acts as a stationary phase in gas chromatography. The presence of the chiral β-cyclodextrin units within the copolymer structure enables the separation of enantiomers. The specific interactions responsible for chiral discrimination arise from the ability of the β-cyclodextrin cavity to selectively bind one enantiomer over the other based on differences in their three-dimensional shapes and functional group arrangements.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.